N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide
N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide
S-2 methanandamide is the second most potent CB1 receptor agonist in the methanandamide series. It has a Ki value of 26 nM for the CB1 receptor. S-2 methanandamide is also less prone to FAAH inactivation and inhibits the murine vas deferens twitch response with an IC50 value of 47 nM.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0005298
InChI:
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
Molecular Formula:
C23H39NO2
Molecular Weight:
361.6 g/mol
N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide
CAS No.:
VCID: VC0005298
Molecular Formula: C23H39NO2
Molecular Weight: 361.6 g/mol
* For research use only. Not for human or veterinary use.

Description | S-2 methanandamide is the second most potent CB1 receptor agonist in the methanandamide series. It has a Ki value of 26 nM for the CB1 receptor. S-2 methanandamide is also less prone to FAAH inactivation and inhibits the murine vas deferens twitch response with an IC50 value of 47 nM. |
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Product Name | N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide |
Molecular Formula | C23H39NO2 |
Molecular Weight | 361.6 g/mol |
IUPAC Name | (5Z,8Z,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide |
Standard InChI | InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 |
Standard InChIKey | HTNMZCWZEMNFCR-AQNSPSBUSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@H](C)O |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |
Appearance | Assay:≥98%A solution in ethanol |
Synonyms | N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide |
PubChem Compound | 5283424 |
Last Modified | Apr 15 2024 |
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